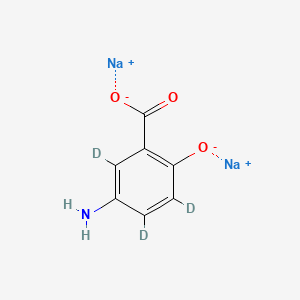
5-Aminosalicylic acid-d3 (disodium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Aminosalicylic acid-d3 (disodium) is a deuterated form of 5-aminosalicylic acid, commonly known as mesalamine. This compound is primarily used in scientific research and is known for its anti-inflammatory properties. It acts as a specific agonist for peroxisome proliferator-activated receptor gamma (PPARγ) and inhibits p21-activated kinase 1 (PAK1) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-aminosalicylic acid-d3 (disodium) involves the deuteration of 5-aminosalicylic acid. Deuteration is typically achieved by replacing hydrogen atoms with deuterium. The process involves the use of deuterated reagents and solvents under controlled conditions to ensure the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of 5-aminosalicylic acid-d3 (disodium) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure high purity and yield. The production is carried out under stringent quality control measures to meet the standards required for scientific research .
Chemical Reactions Analysis
Types of Reactions
5-Aminosalicylic acid-d3 (disodium) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of 5-aminosalicylic acid-d
Properties
Molecular Formula |
C7H5NNa2O3 |
|---|---|
Molecular Weight |
200.12 g/mol |
IUPAC Name |
disodium;3-amino-2,4,5-trideuterio-6-oxidobenzoate |
InChI |
InChI=1S/C7H7NO3.2Na/c8-4-1-2-6(9)5(3-4)7(10)11;;/h1-3,9H,8H2,(H,10,11);;/q;2*+1/p-2/i1D,2D,3D;; |
InChI Key |
KWEDNXNTVOXIIU-FOLHUZJVSA-L |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N)[2H])C(=O)[O-])[O-])[2H].[Na+].[Na+] |
Canonical SMILES |
C1=CC(=C(C=C1N)C(=O)[O-])[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


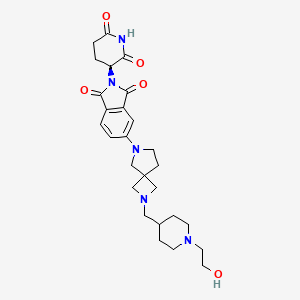
![5-(2-aminoethoxy)-2-methyl-N-[(1R)-1-(3-thiophen-3-ylphenyl)ethyl]benzamide](/img/structure/B12378955.png)
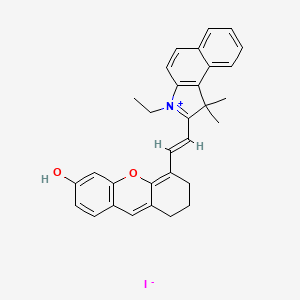
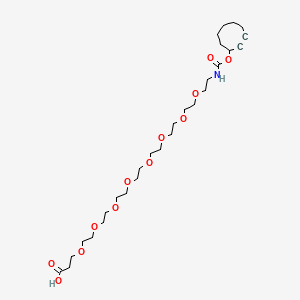
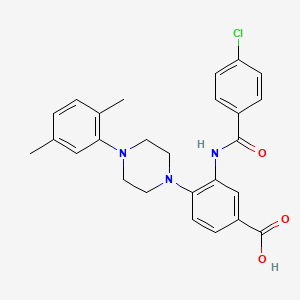
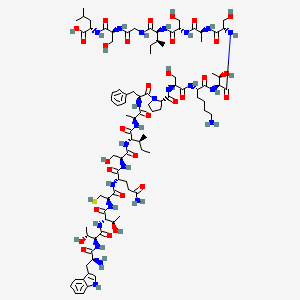

![[[(2R,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12378987.png)
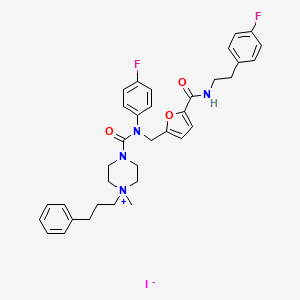

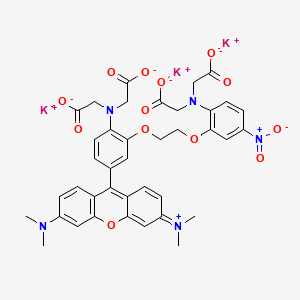
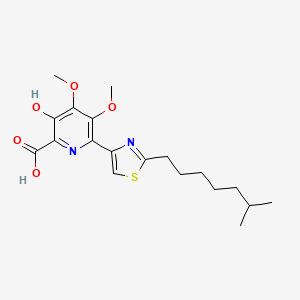
![1-[(2S)-5-(2-fluorophenyl)-1,2,3,4-tetrahydronaphthalen-2-yl]piperazine](/img/structure/B12379026.png)

